molecular formula C21H24N8O5S4 B024647 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol CAS No. 106686-59-3

1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol

Cat. No. B024647
M. Wt: 596.7 g/mol
InChI Key: RCEJFIWIRAMJAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol, also known as PTP-1B inhibitor, is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. PTP-1B is a protein tyrosine phosphatase that plays a crucial role in the regulation of insulin signaling, and its inhibition by PTP-1B inhibitors has been shown to improve insulin sensitivity and glucose homeostasis.

Mechanism Of Action

The mechanism of action of 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol involves the inhibition of 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol, which is a negative regulator of insulin signaling. By inhibiting 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol, the compound enhances insulin sensitivity and glucose uptake, leading to improved glucose homeostasis.

Biochemical And Physiological Effects

In addition to its effects on insulin signaling, 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol has been shown to have other biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and to have anti-inflammatory properties. The compound has also been shown to improve lipid metabolism and to reduce oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of using 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol in lab experiments is its specificity for 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol, which allows for targeted inhibition of insulin signaling without affecting other cellular processes. However, the compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol. One area of interest is the development of more potent and selective 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol inhibitors that can be used in clinical settings. Another direction is the investigation of the compound's effects on other cellular processes and its potential for use in the treatment of other diseases, such as cancer and inflammation. Additionally, research on the compound's pharmacokinetics and toxicity will be important for its eventual clinical use.

Synthesis Methods

The synthesis of 1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol involves several steps, including the reaction of 1,3-propanediol with thionyl chloride to form 1,3-dichloropropane, which is then reacted with sodium azide to form 1,3-bis(azido)propane. The azide groups are then reduced to amino groups, which are reacted with 1-phenyl-1H-tetrazol-5-thiol and sodium hydride to form the desired product.

Scientific Research Applications

1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol has been extensively studied in scientific research, particularly in the field of diabetes and metabolic disorders. It has been shown to improve insulin sensitivity and glucose homeostasis in animal models, making it a potential therapeutic agent for the treatment of type 2 diabetes and related metabolic disorders.

properties

CAS RN

106686-59-3

Product Name

1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol

Molecular Formula

C21H24N8O5S4

Molecular Weight

596.7 g/mol

IUPAC Name

1,3-bis[2-(1-phenyltetrazol-5-yl)sulfanylethylsulfonyl]propan-2-ol

InChI

InChI=1S/C21H24N8O5S4/c30-19(15-37(31,32)13-11-35-20-22-24-26-28(20)17-7-3-1-4-8-17)16-38(33,34)14-12-36-21-23-25-27-29(21)18-9-5-2-6-10-18/h1-10,19,30H,11-16H2

InChI Key

RCEJFIWIRAMJAJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCS(=O)(=O)CC(CS(=O)(=O)CCSC3=NN=NN3C4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCS(=O)(=O)CC(CS(=O)(=O)CCSC3=NN=NN3C4=CC=CC=C4)O

synonyms

1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol

Origin of Product

United States

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